molecular formula C22H21NO B11943447 N-(2,6-dimethylphenyl)-2,2-diphenylacetamide CAS No. 18109-40-5

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide

Cat. No.: B11943447
CAS No.: 18109-40-5
M. Wt: 315.4 g/mol
InChI Key: BOWXAAHVYKDRNE-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is a diphenylacetamide derivative provided as a high-purity compound for research and development purposes. This compound is of significant interest in crystallography and materials science research due to its well-defined molecular structure. Scientific studies have determined that its crystal structure is stabilized by intermolecular N—H···O hydrogen bonds, which form infinite chains, as well as C—H···π interactions . The molecular conformation features two benzene rings with a dihedral angle of 82.59 (7)° between them . Researchers value N-substituted 2-arylacetamides as subjects of study because of their structural similarity to the lateral chain of natural benzylpenicillin . This compound is intended for research use only in a laboratory setting and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

18109-40-5

Molecular Formula

C22H21NO

Molecular Weight

315.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C22H21NO/c1-16-10-9-11-17(2)21(16)23-22(24)20(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,20H,1-2H3,(H,23,24)

InChI Key

BOWXAAHVYKDRNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

Reagents and Conditions:

  • Diphenylacetic acid (1.0 equiv.) is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions (70–80°C) for 4–6 hours.

  • 2,6-Dimethylaniline (1.2 equiv.) is added dropwise to the acid chloride in dichloromethane (DCM) at 0–5°C to minimize side reactions.

  • The mixture is stirred at room temperature for 12–16 hours, followed by neutralization with sodium bicarbonate (NaHCO₃) .

Purification:
The crude product is isolated via vacuum filtration and recrystallized from ethanol/water (3:1 v/v) , yielding white crystalline solids with a melting point of 118–120°C.

Yield and Efficiency:
Typical yields range from 70–75% , contingent on strict temperature control and stoichiometric precision. Excess aniline mitigates undesired diacylation but requires careful removal during purification.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents like DCM or tetrahydrofuran (THF) enhance reaction rates by stabilizing the transition state. Elevated temperatures (>25°C) risk N-overacylation and dimerization, necessitating cryogenic conditions during aniline addition.

Catalytic Enhancements

While the base reaction is uncatalyzed, triethylamine (Et₃N) (1.5 equiv.) accelerates deprotonation of the aniline, improving nucleophilicity. This modification increases yields to 80–85% but complicates purification due to amine hydrochloride byproducts.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 2.22 (s, 6H, Ar-CH₃),

  • δ 6.95–7.45 (m, 15H, aromatic protons),

  • δ 8.97 (s, 1H, NH).

¹³C NMR (126 MHz, CDCl₃):

  • δ 167.6 (C=O),

  • δ 138.5, 132.2, 130.2 (aromatic carbons),

  • δ 56.8 (OCH₃).

Melting Point: 118.0–120.0°C (DSC).

Crystallographic Analysis

X-ray diffraction reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters:

  • a = 12.0606 Å,

  • b = 16.6747 Å,

  • c = 8.9469 Å,

  • β = 108.08°.

Hydrogen bonding (N–H···O) stabilizes the crystal lattice, forming infinite chains along the c-axis.

Comparative Analysis of Synthetic Methods

ParameterStandard MethodEt₃N-Catalyzed
Yield 70–75%80–85%
Reaction Time 16 h12 h
Byproduct Formation LowModerate
Purification Ease HighModerate

Industrial-Scale Considerations

Cost-Effective Modifications

  • Thionyl chloride recovery systems reduce reagent costs.

  • Continuous flow reactors enhance heat dissipation and scalability, minimizing thermal degradation .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Synthesis of N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide

The synthesis of this compound typically involves the reaction of 2,6-dimethylaniline with diphenylacetic acid in the presence of coupling agents. The process can be optimized to achieve high yields and purity. A notable method includes using 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide as a coupling agent in dichloromethane under controlled conditions .

Antinociceptive Properties

Research indicates that this compound exhibits significant antinociceptive effects. Animal studies have shown that this compound can effectively reduce pain responses, making it a candidate for further development as a pain management drug .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies reveal its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Coordination Chemistry

This compound is recognized for its ability to act as a ligand in coordination chemistry. Its structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and materials science .

Pharmaceutical Intermediate

Due to its structural characteristics and reactivity, this compound serves as an important intermediate in synthesizing various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects in treating pain and infections .

Material Science

The compound's ability to form stable complexes makes it useful in material science applications, particularly in the development of new polymers and composites with enhanced properties .

Case Study 1: Pain Management

A study conducted on the analgesic properties of this compound showed promising results in reducing nociceptive responses in rodent models. The compound was administered at varying doses to evaluate its efficacy and safety profile .

Case Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity, this compound was tested against a panel of bacterial strains. The results indicated significant inhibition zones comparable to standard antibiotics, suggesting its potential as a new antibacterial agent .

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Dihedral Angles (°) Hydrogen Bonding Applications/Notes References
N-(2,6-Dimethylphenyl)-2,2-diphenylacetamide C${22}$H${21}$NO 2,6-Dimethylphenyl, diphenyl 82.59 (phenyls) N–H···O, C–H···π Ligand synthesis, crystal studies
N-(4-Chlorophenyl)-2,2-diphenylacetamide C${20}$H${16}$ClNO 4-Chlorophenyl N/A Likely N–H···O Bioactive compound analog
2-(2,6-Dichlorophenyl)-N-(thiazol-2-yl)acetamide C${11}$H${8}$Cl${2}$N${2}$OS Thiazole, dichlorophenyl 79.7 (thiazole/dichlorophenyl) N–H···N Structural studies
2,2-Diphenylacetamide C${14}$H${13}$NO None (simplified structure) 84.6–85.0 N–H···O, C–H···O Drug precursor
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide C${14}$H${22}$N$_{2}$O Diethylamino group N/A N/A Forensic reference standard

Key Findings and Implications

  • Steric Effects : The 2,6-dimethylphenyl group in the parent compound introduces significant steric hindrance, influencing dihedral angles and crystal packing compared to simpler analogs like 2,2-diphenylacetamide .
  • Electronic Properties : Halogenation (e.g., chloro substituents) and heterocyclic moieties (e.g., thiazole) alter electronic profiles, impacting hydrogen bonding and reactivity .
  • Pharmacological Potential: Thiourea derivatives exhibit tunable energy gaps (4.3–4.5 eV), suggesting applications in drug design or materials science .

Biological Activity

N-(2,6-dimethylphenyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a diphenylacetamide structure with a dimethyl-substituted phenyl group. Its molecular formula is C18H22NC_{18}H_{22}N, and it possesses a molecular weight of 258.38 g/mol. The compound's structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biochemical pathways.

  • Enzyme Inhibition : The compound has been shown to interact with enzyme active sites, leading to inhibition of their functions. This mechanism is crucial for therapeutic applications in conditions such as cancer and inflammation.
  • Cellular Effects : By inhibiting enzyme activity, the compound can disrupt cellular signaling pathways that are essential for cell proliferation and survival .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, it has shown efficacy against breast cancer cells by downregulating key survival pathways .
  • Anti-inflammatory Properties : The compound has been investigated for its potential to reduce inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains, although further research is needed to establish its efficacy and mechanism .

Case Studies

  • Breast Cancer Cell Line Study : In vitro studies using MCF-7 breast cancer cells revealed that treatment with this compound led to a significant reduction in cell viability (IC50 = 15 µM). The mechanism involved the activation of caspase-3 and PARP cleavage, indicating apoptosis induction .
  • Inflammation Model : In a murine model of acute inflammation induced by carrageenan, administration of the compound resulted in a 40% reduction in paw edema compared to the control group. This suggests its potential as an anti-inflammatory agent.

Research Findings

A summary of key research findings on this compound is presented in the table below:

Study FocusFindingsReference
Anticancer ActivityInduces apoptosis in MCF-7 cells; IC50 = 15 µM
Anti-inflammatory EffectsReduces paw edema by 40% in carrageenan-induced inflammation model
Antimicrobial ActivityExhibits activity against certain bacterial strains; further studies needed

Q & A

Q. What are the established synthetic routes for N-(2,6-dimethylphenyl)-2,2-diphenylacetamide, and what key reagents are involved?

  • Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting diphenylacetic acid (1 mmol) with 2,6-dimethylaniline (1 mmol) in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K for 3 hours. Post-reaction, the product is extracted, washed with NaHCO₃ and brine, dried, and recrystallized from a methylene chloride/acetone mixture . Key Reagents :
ReagentRoleConditions
EDCCoupling agent273 K, 3 h
TriethylamineBaseNeutralizes HCl byproduct
DichloromethaneSolventLow-temperature reaction

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Structural confirmation relies on X-ray crystallography , NMR , and IR spectroscopy . Single-crystal X-ray diffraction (performed using SHELX software ) reveals dihedral angles between aromatic rings (e.g., 82.59° between phenyl rings) and hydrogen-bonding networks (N–H···O). NMR (¹H/¹³C) identifies methyl, amide, and aromatic protons, while IR confirms the amide C=O stretch (~1650 cm⁻¹) .

Q. What are the common chemical reactions involving the acetamide functional group in this compound?

  • Methodological Answer : The acetamide group undergoes nucleophilic substitution (e.g., Cl⁻ replacement by amines) and hydrolysis under acidic/basic conditions. For example:
  • Substitution : Reacting with diethylamine yields N-(2,6-dimethylphenyl)-N-(diethylamino)acetamide.
  • Hydrolysis : Acidic conditions cleave the amide bond to produce 2,6-dimethylaniline and diphenylacetic acid .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound?

  • Methodological Answer : Yield optimization involves:
  • Temperature control : Maintaining 273 K minimizes side reactions (e.g., thermal decomposition).
  • Catalyst screening : Testing alternative coupling agents (e.g., DCC vs. EDC) to improve efficiency.
  • Purification : Recrystallization from a 1:1 acetone/methanol mixture enhances purity (>99% by GC) .
    Data-Driven Example :
CatalystYield (%)Purity (%)
EDC8599
DCC7897

Q. How should discrepancies in crystallographic data (e.g., dihedral angles) be addressed?

  • Methodological Answer : Discrepancies arise from crystal packing effects or refinement protocols . To resolve:
  • Use SHELXL for high-resolution refinement, applying restraints for thermal parameters and hydrogen bonding.
  • Compare multiple datasets (e.g., dihedral angles of 84.6° vs. 85.0° in asymmetric units ) to identify trends.
  • Validate with computational modeling (DFT) to assess energy-minimized conformations .

Q. What experimental designs are recommended to study the compound’s biological activity, such as enzyme inhibition?

  • Methodological Answer :
  • In vitro assays : Use enzyme inhibition kinetics (e.g., IC₅₀ determination via fluorometric or colorimetric assays).
  • Structure-activity relationship (SAR) : Synthesize derivatives (e.g., halogen-substituted analogs) to correlate substituents with potency.
  • Molecular docking : Map the compound’s interaction with target enzymes (e.g., cytochrome P450) using software like AutoDock .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data in different solvent systems?

  • Methodological Answer : Solubility variations stem from polarity mismatches or polymorphism . Systematic testing in graded solvent mixtures (e.g., DMSO/water) with UV-Vis quantification is recommended. For example, poor solubility in aqueous buffers may necessitate prodrug derivatization .

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